molecular formula C20H18N2O2 B2905507 5-((2-Methylallyl)oxy)-2-(5-phenylpyrimidin-4-yl)phenol CAS No. 850745-14-1

5-((2-Methylallyl)oxy)-2-(5-phenylpyrimidin-4-yl)phenol

Cat. No.: B2905507
CAS No.: 850745-14-1
M. Wt: 318.376
InChI Key: RZTOUYZEWHYCQO-UHFFFAOYSA-N
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Description

5-((2-Methylallyl)oxy)-2-(5-phenylpyrimidin-4-yl)phenol is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a phenyl group at the 5-position and a phenol moiety at the 2-position. The phenol group is further modified with a 2-methylallyl ether substituent at the 5-position. Its synthesis likely involves cross-coupling methodologies, as evidenced by analogous compounds in the literature .

Properties

IUPAC Name

5-(2-methylprop-2-enoxy)-2-(5-phenylpyrimidin-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-14(2)12-24-16-8-9-17(19(23)10-16)20-18(11-21-13-22-20)15-6-4-3-5-7-15/h3-11,13,23H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTOUYZEWHYCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol (CAS 849920-52-1)

  • Key Differences : The phenyl group at the pyrimidine’s 5-position is substituted with a 2-methoxy group instead of a simple phenyl.
  • Impact : The methoxy group is electron-donating, enhancing the electron density of the pyrimidine ring. This may alter binding affinity in biological systems compared to the unsubstituted phenyl in the target compound .
  • Synthesis : Likely employs a Suzuki-Miyaura coupling for aryl-aryl bond formation, similar to methods in and .

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (CAS 899384-92-0)

  • Key Differences: The pyrimidine bears an amino group at the 2-position and a methyl group at the 6-position. The phenol’s 5-position is substituted with a 4-fluorobenzyloxy group.
  • The 4-fluorobenzyloxy group introduces lipophilicity and metabolic stability compared to the 2-methylallyloxy group .

Functional Group Modifications on the Phenol Moiety

5-[(tetrahydro-2H-pyran-4-yl)oxy]-4-quinazolinamine (CAS 280773-16-2)

  • Key Differences: Replaces the pyrimidine-phenol scaffold with a quinazoline core. The phenol’s oxygen is part of a tetrahydropyranyl ether.
  • Impact : The tetrahydropyranyl group enhances solubility in polar solvents, contrasting with the lipophilic 2-methylallyloxy group in the target compound .

Core Heterocycle Variations

5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

  • Key Differences: Features a fused pyrrolopyrimidine core with amino and methyl substituents.

Computational Analysis

Tools like Multiwfn () enable comparative studies of electronic properties. For example:

  • Electrostatic Potential (ESP): The target compound’s phenyl group may create a distinct ESP surface compared to methoxy-substituted analogs, influencing receptor interactions .
  • HOMO-LUMO Gap : Substituents like the electron-donating methoxy group in CAS 849920-52-1 could reduce the HOMO-LUMO gap, enhancing reactivity .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Pyrimidine Substituents Phenol Substituents Key Properties/Applications Reference
This compound 5-phenyl 5-(2-methylallyloxy) Potential kinase inhibition
849920-52-1 5-(2-methoxyphenyl) 5-(2-methylallyloxy) Enhanced electron density
899384-92-0 2-amino, 5-(4-methoxyphenyl), 6-methyl 5-(4-fluorobenzyloxy) Improved metabolic stability
280773-16-2 Quinazoline core Tetrahydropyranyl ether Increased aqueous solubility

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